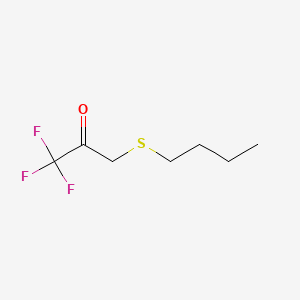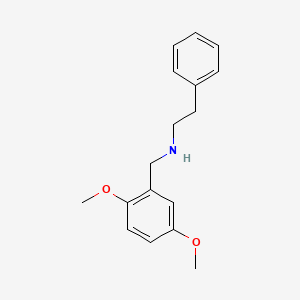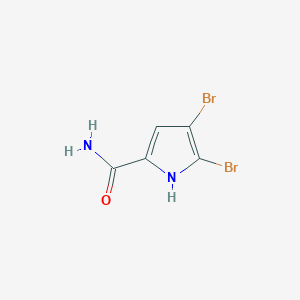
4,5-Dibromo-1h-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide is a brominated pyrrole derivative. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyrrole ring, and an amide group at the 2 position. It is a solid compound with a molecular weight of 268.89 g/mol .
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an inhibitor of bacterial enzymes such as DNA gyrase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide typically involves the bromination of 1H-pyrrole-2-carboxylic acid followed by the conversion of the carboxylic acid group to an amide. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of bromine and other reagents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyrrole derivative.
Oxidation Reactions: The amide group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrrole derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: Products include less substituted pyrrole derivatives.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing it from carrying out its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dibromo-1H-pyrrole-2-carboxylic acid: This compound is similar but lacks the amide group.
4,5-Dibromo-1H-pyrrole-2-carboxaldehyde: This compound has an aldehyde group instead of an amide group.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This compound has a methyl ester group instead of an amide group.
Uniqueness
4,5-Dibromo-1H-pyrrole-2-carboxylic acid amide is unique due to the presence of both bromine atoms and the amide group, which confer specific chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes makes it a compound of interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
34649-20-2 |
|---|---|
Molekularformel |
C5H4Br2N2O |
Molekulargewicht |
267.91 g/mol |
IUPAC-Name |
4,5-dibromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H4Br2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10) |
InChI-Schlüssel |
VTWHNVAKXBNGFV-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=C1Br)Br)C(=O)N |
Kanonische SMILES |
C1=C(NC(=C1Br)Br)C(=O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




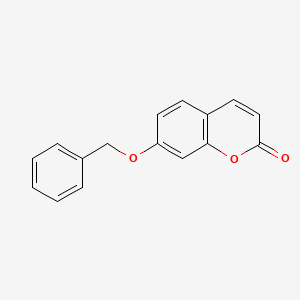


![2-[4-(Carboxymethylsulfanylcarbothioyl)piperazine-1-carbothioyl]sulfanylacetic acid](/img/structure/B3062581.png)

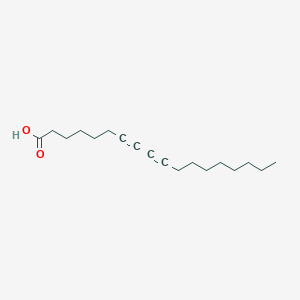
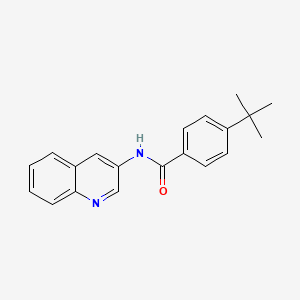

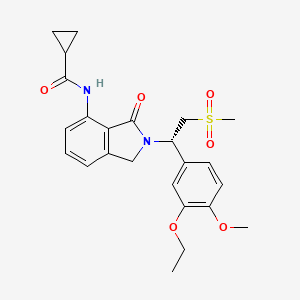

![{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid](/img/no-structure.png)
